Serine Hydrolase Inhibitor-17
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Overview
Description
Serine Hydrolase Inhibitor-17 is a chemical compound designed to inhibit the activity of serine hydrolases. Serine hydrolases are a large and diverse class of enzymes that play crucial roles in various biological processes, including digestion, nervous system signaling, and inflammation. Inhibitors of serine hydrolases have significant potential in therapeutic applications, particularly in treating diseases such as Alzheimer’s, diabetes, and certain infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Serine Hydrolase Inhibitor-17 typically involves the reaction of tert-butyl 4-(1H-pyrazole-1-carbonyl)-1,4-diazepane-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Serine Hydrolase Inhibitor-17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Serine Hydrolase Inhibitor-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activity and inhibition of serine hydrolases in various chemical reactions.
Biology: Helps in understanding the role of serine hydrolases in biological processes and their regulation.
Medicine: Potential therapeutic applications in treating diseases such as Alzheimer’s, diabetes, and certain infections by inhibiting specific serine hydrolases.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
Serine Hydrolase Inhibitor-17 exerts its effects by covalently binding to the active site of serine hydrolases, thereby inhibiting their enzymatic activity. The compound targets the serine nucleophile in the active site, forming a stable covalent bond that prevents the enzyme from catalyzing its substrate. This inhibition can lead to significant changes in various biological processes, depending on the specific serine hydrolase targeted .
Comparison with Similar Compounds
Carbamates: These compounds also inhibit serine hydrolases by covalently modifying the active site serine.
Ureas: Urea-based inhibitors target serine hydrolases through a similar mechanism of action.
Activated Ketones: These compounds react with the serine nucleophile in the active site, forming a covalent bond
Uniqueness: Serine Hydrolase Inhibitor-17 is unique in its specific structure and the particular serine hydrolases it targets. Its design allows for selective inhibition, making it a valuable tool in both research and therapeutic applications. Compared to other inhibitors, this compound may offer improved selectivity and potency .
Properties
Molecular Formula |
C14H22N4O3 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
tert-butyl 4-(pyrazole-1-carbonyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)17-8-5-7-16(10-11-17)12(19)18-9-4-6-15-18/h4,6,9H,5,7-8,10-11H2,1-3H3 |
InChI Key |
SREDUUSCWDQNQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)N2C=CC=N2 |
Origin of Product |
United States |
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